molecular formula C33H35ClN4 B15183544 Dibenzo(b,f)pyrazolo(3,4-d)azepine, 1,3a,8,12b-tetrahydro-8-(3-(dimethylamino)-2-methylpropyl)-1,3-diphenyl-, hydrochloride CAS No. 90358-76-2

Dibenzo(b,f)pyrazolo(3,4-d)azepine, 1,3a,8,12b-tetrahydro-8-(3-(dimethylamino)-2-methylpropyl)-1,3-diphenyl-, hydrochloride

Cat. No.: B15183544
CAS No.: 90358-76-2
M. Wt: 523.1 g/mol
InChI Key: KOKFYXPRZFFWJH-UHFFFAOYSA-N
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Description

Dibenzo(b,f)pyrazolo(3,4-d)azepine, 1,3a,8,12b-tetrahydro-8-(3-(dimethylamino)-2-methylpropyl)-1,3-diphenyl-, hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a dibenzo(b,f)pyrazolo(3,4-d)azepine core and several functional groups that contribute to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo(b,f)pyrazolo(3,4-d)azepine, 1,3a,8,12b-tetrahydro-8-(3-(dimethylamino)-2-methylpropyl)-1,3-diphenyl-, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the dibenzo(b,f)pyrazolo(3,4-d)azepine core, followed by the introduction of the dimethylamino and methylpropyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Dibenzo(b,f)pyrazolo(3,4-d)azepine, 1,3a,8,12b-tetrahydro-8-(3-(dimethylamino)-2-methylpropyl)-1,3-diphenyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent or a biochemical tool.

Medicine

In medicine, the compound may be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases. Its interactions with molecular targets in the body can be studied to understand its mechanism of action and therapeutic potential.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals and intermediates for other chemical processes.

Mechanism of Action

The mechanism of action of Dibenzo(b,f)pyrazolo(3,4-d)azepine, 1,3a,8,12b-tetrahydro-8-(3-(dimethylamino)-2-methylpropyl)-1,3-diphenyl-, hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dibenzo(b,f)pyrazolo(3,4-d)azepine, 1,3a,8,12b-tetrahydro-8-(3-(dimethylamino)-2-methylpropyl)-1,3-diphenyl-, hydrochloride include other dibenzo(b,f)pyrazolo derivatives with different functional groups. These compounds may share similar core structures but differ in their chemical properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions with biological molecules and chemical reagents, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

90358-76-2

Molecular Formula

C33H35ClN4

Molecular Weight

523.1 g/mol

IUPAC Name

3-(3,5-diphenyl-3,4,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),4,7,9,11,14,16-heptaen-13-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride

InChI

InChI=1S/C33H34N4.ClH/c1-24(22-35(2)3)23-36-29-20-12-10-18-27(29)31-32(25-14-6-4-7-15-25)34-37(26-16-8-5-9-17-26)33(31)28-19-11-13-21-30(28)36;/h4-21,24,31,33H,22-23H2,1-3H3;1H

InChI Key

KOKFYXPRZFFWJH-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=CC=CC=C2C3C(C4=CC=CC=C41)N(N=C3C5=CC=CC=C5)C6=CC=CC=C6)CN(C)C.Cl

Origin of Product

United States

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